molecular formula C18H15N3O3S B2426292 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea CAS No. 1421497-83-7

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea

Cat. No. B2426292
CAS RN: 1421497-83-7
M. Wt: 353.4
InChI Key: SAWHHQODEBEIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of thiourea that incorporates two benzo[d][1,3]dioxol-5-yl moieties . It has shown promising cytotoxic activity with IC50 values ranging from 5.24 to 63.12 μm .


Synthesis Analysis

The compound has been synthesized through the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives . The synthesis process also involves a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of this compound involves two benzo[d][1,3]dioxol-5-yl moieties and a thiazol-2-ylbenzyl group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .


Chemical Reactions Analysis

The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . The reaction involves two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate and one molecule of various diamino derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 206.24 g/mol . It has a topological polar surface area of 35.5 Ų and a complexity of 227 . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds .

Scientific Research Applications

Antihyperglycemic Agents

Research has led to the synthesis of compounds, including structures related to "1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea," that show potent antihyperglycemic activities. These compounds have been compared with known antihyperglycemic agents such as pioglitazone and troglitazone, demonstrating significant potency and selectivity, indicating their potential as therapeutic agents for diabetes management (Cantello et al., 1994).

Antioxidant Activities

A study on the preparation and characterization of derivatives related to the compound revealed that these molecules possess high antioxidant activities. The antioxidant properties were assessed through various assays, showing that these compounds exhibit significant radical scavenging activities, which could be beneficial in developing treatments for oxidative stress-related diseases (Abd-Almonuim et al., 2020).

Antimicrobial and Cytotoxicity Studies

Novel derivatives of "1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea" have been synthesized and evaluated for their antimicrobial activities and cytotoxicity. These studies demonstrate that the synthesized compounds have promising antimicrobial activity against various bacterial and fungal strains and exhibit significant cytotoxicity against cancer cell lines, underscoring their potential in developing new antimicrobial and anticancer agents (Shankar et al., 2017).

Antifilarial Activity

Compounds similar to "1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea" have shown antifilarial activity, indicating their potential as therapeutic agents against filarial infections. This finding opens new avenues for the development of antifilarial drugs, which are crucial for treating diseases such as lymphatic filariasis (Ram et al., 1984).

Acetylcholinesterase Inhibition

Research into benzofuranylthiazole derivatives containing the aryl-urea moiety, closely related to the compound of interest, has shown dual acetylcholinesterase and butyrylcholinesterase inhibitory activity. These compounds also demonstrate antioxidant capabilities, highlighting their potential as multitasking agents in treating Alzheimer's disease (Kurt et al., 2015).

Mechanism of Action

The compound has shown promising cytotoxic activity. The Western blot experiments revealed upregulation of pro-apoptotic Bax and downregulation of antiapoptotic Bcl-2 . The studies also indicated a reduction of mitochondrial membrane potential and an increase in the levels of caspase-3 and caspase-7 .

Future Directions

The compound has shown promising anticancer activity, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications . These 1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[4-(1,3-thiazol-2-yl)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-18(21-14-5-6-15-16(9-14)24-11-23-15)20-10-12-1-3-13(4-2-12)17-19-7-8-25-17/h1-9H,10-11H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWHHQODEBEIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.